molecular formula C18H22N4O4 B13491541 5-[(2-Amino-1,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[(2-Amino-1,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13491541
M. Wt: 358.4 g/mol
InChI Key: HREBSKVIGSNNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-amino-3-methylbutan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a combination of amine, piperidine, and isoindole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-amino-3-methylbutan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction.

    Attachment of the Amino Group: The amino group is introduced through a reductive amination reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and piperidine functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and piperidine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be studied for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it may have activity against certain diseases or conditions.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(3-amino-3-methylbutan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological effect. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-methylbutan-2-amine: A primary aliphatic amine with similar structural features.

    (S)-(+)-2-Amino-3-methyl-1-butanol: A compound with a similar amino group and aliphatic chain.

Uniqueness

What sets 5-[(3-amino-3-methylbutan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. The presence of both the isoindole and piperidine rings, along with the amino group, allows for a wide range of chemical reactions and interactions.

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

5-[(3-amino-3-methylbutan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C18H22N4O4/c1-9(18(2,3)19)20-10-4-5-11-12(8-10)17(26)22(16(11)25)13-6-7-14(23)21-15(13)24/h4-5,8-9,13,20H,6-7,19H2,1-3H3,(H,21,23,24)

InChI Key

HREBSKVIGSNNML-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)N)NC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.